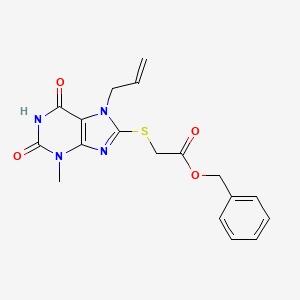
4-Ethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester
Vue d'ensemble
Description
“4-Ethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester” is a chemical compound . It is also known as “1-tert-Butyl 4-Ethyl 3-Oxopiperidine-1,4-dicarboxylate” and is used as a reactant in the synthesis of heteroaryl N-sulfonamides .
Synthesis Analysis
The synthesis of this compound involves the use of heterocyclic bromides and chlorides . It is a reactant used in the synthesis of heteroaryl N-sulfonamides .Molecular Structure Analysis
The empirical formula of this compound is C13H23NO4 . The molecular weight is 257.33 .Chemical Reactions Analysis
This compound is used as a reactant in the synthesis of heteroaryl N-sulfonamides . These sulfonamides demonstrate cell-death, indicating potential applications in biomedical research .Physical And Chemical Properties Analysis
The compound has a refractive index of 1.458, a boiling point of 120-135 °C/0.5 mmHg, and a density of 1.046 g/mL at 25 °C .Mécanisme D'action
4-Ethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester is believed to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in the regulation of synaptic plasticity and learning and memory. This compound binds to a specific site on the NMDA receptor, known as the glycine site, and enhances the activity of the receptor in response to glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. These effects include an increase in the amplitude and duration of excitatory postsynaptic potentials (EPSPs), an enhancement of LTP, and an improvement in cognitive function. This compound has also been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Ethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor modulation on synaptic plasticity and learning and memory. Another advantage is that this compound is relatively easy to synthesize and purify, making it a cost-effective tool for research.
One limitation of using this compound in lab experiments is that its effects may be influenced by factors such as pH, temperature, and the presence of other compounds. This can make it difficult to interpret the results of experiments and to compare data across different studies. Another limitation is that this compound has not been extensively studied in humans, and its safety and efficacy as a therapeutic agent are not well established.
Orientations Futures
There are several future directions for research on 4-Ethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester and its derivatives. One direction is to investigate the potential of this compound as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. This could involve the development of more potent and selective analogs of this compound, as well as the evaluation of its safety and efficacy in human clinical trials.
Another direction is to further elucidate the mechanisms of action of this compound and its effects on synaptic plasticity and learning and memory. This could involve the use of advanced imaging techniques and electrophysiological recordings to study the effects of this compound on neural circuits and synaptic transmission.
Finally, there is a need for more comprehensive studies of the pharmacokinetics and pharmacodynamics of this compound and its derivatives. This could involve the evaluation of factors such as absorption, distribution, metabolism, and excretion, as well as the identification of potential drug-drug interactions and adverse effects.
Méthodes De Synthèse
4-Ethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester can be synthesized using a variety of methods, including the reaction of 4-ethylpiperidine-2,6-dione with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. This reaction results in the formation of this compound and water. The purity of the synthesized compound can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
4-Ethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the mechanisms of synaptic plasticity and long-term potentiation (LTP) in the brain. LTP is a process that is believed to underlie learning and memory, and this compound has been shown to enhance LTP in animal models.
In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. This compound has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic plasticity and are believed to play a role in the pathogenesis of these disorders.
In medicinal chemistry, this compound has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. For example, this compound can be modified to create analogs that are more potent and selective in their activity, or that have improved pharmacokinetic properties.
Safety and Hazards
Propriétés
IUPAC Name |
4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-9-6-7-14(10(8-9)11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUPWISZAQOAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560844 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173933-71-6 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2622989.png)






![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2623001.png)
![3-(4-Chlorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2623003.png)
![8-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2623005.png)
![2,4,7-Trimethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2623007.png)

![[5-(Propan-2-YL)-1,3,4-thiadiazol-2-YL]methanamine](/img/structure/B2623009.png)